Rhodojaponin V
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Overview
Description
Rhodojaponin V is a diterpenoid compound isolated from the leaves of Rhododendron molle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodojaponin V involves several steps, starting from the extraction of the compound from Rhododendron molle leaves. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction from Rhododendron molle leaves, followed by purification using advanced chromatographic methods. The reaction conditions are optimized to ensure maximum yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Rhodojaponin V undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of diterpenoids under different chemical reactions.
Industry: Potential applications in the development of botanical insecticides and other agricultural products.
Mechanism of Action
The mechanism of action of Rhodojaponin V involves its interaction with specific molecular targets and pathways. In the context of its anti-inflammatory effects, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation. For example, it can modulate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response .
Comparison with Similar Compounds
Rhodojaponin V is part of a family of diterpenoid compounds found in Rhododendron molle. Similar compounds include Rhodojaponin III and Rhodojaponin VI. While these compounds share some structural similarities, they exhibit distinct biological activities and mechanisms of action:
Rhodojaponin III: Known for its insecticidal properties and its ability to deter oviposition in insects.
Rhodojaponin VI: Exhibits strong analgesic effects and has been studied for its potential use in pain management.
This compound stands out due to its significant anti-inflammatory properties, making it a unique compound within this family .
Properties
CAS No. |
37720-86-8 |
---|---|
Molecular Formula |
C22H34O7 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17S)-3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-16-11-6-7-12-20(5,26)15-14-17(29-14)18(2,3)22(15,27)13(24)8-21(12,16)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16+,17+,19-,20-,21+,22-/m1/s1 |
InChI Key |
OHDPFRGZBUACTR-KEROZRELSA-N |
SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)[C@H]5[C@@H](C4(C)C)O5)O)O)C[C@@]2(C)O |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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